2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine
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Description
2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine is a useful research compound. Its molecular formula is C18H25N3O5S and its molecular weight is 395.47. The purity is usually 95%.
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Biological Activity
The compound 2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The structure of this compound features a piperidine core substituted with a nitrobenzenesulfonyl group and a carbonyl moiety. This configuration is significant for its interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonyl group enhances its binding affinity to target proteins, potentially inhibiting their activity.
Inhibitory Effects
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on specific protein kinases. For instance, the related compound Avapritinib has shown potency against mutant forms of the protein tyrosine kinase KIT and PDGFRA, suggesting that similar piperidine derivatives may also possess significant inhibitory capabilities against related kinases .
Data Tables
Property | Value/Description |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₄S |
Molecular Weight | 318.38 g/mol |
Solubility | Soluble in DMSO and ethanol |
Biological Targets | Protein kinases, potential enzyme inhibitors |
Study 1: Inhibition of Kinase Activity
A study conducted by researchers at Blueprint Medicines demonstrated that piperidine derivatives could effectively inhibit mutant forms of receptor tyrosine kinases. The study reported half-maximal inhibitory concentration (IC50) values in the subnanomolar range for these compounds, indicating high potency .
Study 2: Synthesis and Characterization
Research focused on the synthesis of sulfonamide-containing piperidines revealed that the incorporation of a nitrobenzenesulfonyl group significantly influenced the pharmacological profile of the resulting compounds. Detailed spectral analysis (NMR, IR) confirmed the structural integrity and purity of synthesized derivatives, including this compound .
Research Findings
Recent investigations into piperidine-based compounds have highlighted their versatility in drug design. The incorporation of functional groups like sulfonyl enhances their biological activity and specificity towards certain targets. For example, studies have shown that modifications to the piperidine ring can lead to improved selectivity for specific protein interactions, which is crucial for therapeutic applications .
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-14-8-4-6-12-19(14)18(22)16-10-5-7-13-20(16)27(25,26)17-11-3-2-9-15(17)21(23)24/h2-3,9,11,14,16H,4-8,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQSOQBBFNJRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCCN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.